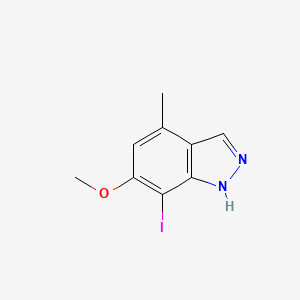

7-Iodo-6-methoxy-4-methyl-1H-indazole

描述

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. evitachem.comchemicalbook.com This designation is attributed to its structural motif being present in numerous compounds that exhibit a wide array of biological activities, including several drugs approved by the U.S. Food and Drug Administration (FDA). chemicalbook.combldpharm.com The versatility of the indazole nucleus allows it to interact with a diverse range of biological targets, making it a valuable core structure in drug discovery. evitachem.comnih.gov

The significance of the indazole core is underscored by its presence in various therapeutic agents. For instance, Granisetron is a 5-HT3 antagonist used as an antiemetic, particularly in the management of chemotherapy-induced nausea and vomiting. chemicalbook.combldpharm.com Lonidamine has been investigated for its antiglycolytic properties in cancer treatment. chemicalbook.combldpharm.com Furthermore, a number of tyrosine kinase inhibitors, a critical class of targeted cancer therapies, feature the indazole structure. Notable examples include Axitinib and Pazopanib, which are used in the treatment of renal cell carcinoma. chemicalbook.com The broad spectrum of pharmacological activities associated with indazole-containing compounds, such as anti-inflammatory, antitumor, and anti-HIV properties, continues to drive extensive research into this heterocyclic system. nih.govfluorochem.co.ukgoogle.com

An Overview of Functionalized Indazole Derivatives in Contemporary Science

The chemical and biological properties of the indazole nucleus can be extensively modified through the introduction of various functional groups at different positions on the bicyclic ring. nih.govlookchem.cn This functionalization is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a molecule, including its potency, selectivity, and pharmacokinetic properties. immograf.com The diverse substitution patterns on the indazole scaffold have led to the development of a vast library of derivatives with applications across chemical and biological sciences. chemicalbook.comlookchem.cn

The introduction of substituents can influence the electronic environment and steric properties of the indazole ring, thereby affecting its binding affinity to specific enzymes or receptors. For example, substitutions at the C3, C4, C5, C6, and N1 positions have been extensively explored. evitachem.com Research has shown that even subtle changes, such as the position of a nitro group, can dramatically alter the biological activity of an indazole derivative. The development of synthetic methodologies, such as cross-coupling reactions, has further expanded the ability of chemists to create complex and diversely substituted indazoles, solidifying their importance as versatile building blocks in the synthesis of novel bioactive compounds. evitachem.comlookchem.cn

Research Focus on 7-Iodo-6-methoxy-4-methyl-1H-indazole

Within the large family of functionalized indazoles, this compound is a specific substituted derivative. nih.govfluorochem.co.ukimmograf.com Its structure is characterized by an indazole core with an iodine atom at the 7-position, a methoxy (B1213986) group at the 6-position, and a methyl group at the 4-position.

While extensive research has been conducted on the broader class of indazoles, the publicly available scientific literature on this compound is primarily centered on its identity as a chemical intermediate. It is commercially available from various chemical suppliers, indicating its utility as a building block in organic synthesis. fluorochem.co.uklookchem.cn The presence of multiple functional groups—an iodo, a methoxy, and a methyl group—on the indazole scaffold makes it a potentially valuable precursor for the synthesis of more complex molecules. The iodine atom, in particular, can serve as a handle for further chemical modifications through reactions such as Suzuki or Heck cross-coupling, which are powerful tools for creating new carbon-carbon bonds. evitachem.com

Detailed research findings on the specific biological activities or extensive synthetic applications of this compound itself are not widely documented in peer-reviewed journals. Its primary role in the current research landscape appears to be that of a specialized reagent for constructing more elaborate indazole-based compounds for investigation in areas like drug discovery. lookchem.cn

Below are the key chemical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IN₂O |

| Molecular Weight | 288.09 g/mol |

| CAS Number | 1352397-67-1 |

| Appearance | Not specified (typically solid) |

| Canonical SMILES | COC1=CC(C)=C2C=NNC2=C1I |

| InChI Key | Not available |

Data sourced from PubChem and other chemical supplier databases. nih.govfluorochem.co.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-iodo-6-methoxy-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-5-3-7(13-2)8(10)9-6(5)4-11-12-9/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZNPRKYXOJSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=NN2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857029 | |

| Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352397-67-1 | |

| Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Chemical Reactions Involving 7 Iodo 6 Methoxy 4 Methyl 1h Indazole and Its Precursors

Detailed Reaction Pathways for Indazole Ring Formation and Functionalization

The synthesis of the 1H-indazole core typically involves the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. A variety of methods have been established for constructing this bicyclic system, often starting from appropriately substituted aniline (B41778) or benzaldehyde (B42025) derivatives.

One common strategy involves the cyclization of ortho-substituted phenylhydrazones. For a molecule like 7-iodo-6-methoxy-4-methyl-1H-indazole, a plausible precursor would be a hydrazone derived from 2-iodo-3-methoxy-5-methylbenzaldehyde and hydrazine (B178648). A general and modern approach for such transformations is the copper-catalyzed intramolecular Ullmann-type coupling reaction. This method involves the condensation of an o-halogenated aryl aldehyde or ketone with a hydrazine to form a hydrazone intermediate, which then undergoes an intramolecular N-arylation to yield the indazole ring system. researchgate.net

Another powerful method for indazole synthesis is the silver(I)-mediated intramolecular oxidative C–H bond amination. nih.gov This approach utilizes N-aryl-N'-arylhydrazides, which can be cyclized to form 1-aryl-1H-indazoles. The reaction proceeds via an intramolecular C-H amination, offering a direct route to the indazole core. acs.org For the specific target compound, this would involve a precursor like N'-(2-iodo-3-methoxy-5-methylphenyl)hydrazine.

Furthermore, transition-metal-mediated cyclizations of ortho-alkynyl triazenes provide another distinct pathway to the indazole skeleton. For instance, a copper(II)-promoted oxidative cyclization of an arene bearing both an alkyne and a triazene (B1217601) functionality can yield a 2H-indazole. pkusz.edu.cn

Once the indazole ring is formed, functionalization can be achieved through various reactions. For instance, the introduction of a cyano group at the 3-position can be accomplished via a palladium-catalyzed reaction on a 3-iodo-1H-indazole precursor, using potassium ferrocyanide as the cyanide source. orgsyn.org While the target molecule is iodinated at the 7-position, this highlights the utility of halogenated indazoles as versatile intermediates for further C-C bond-forming reactions.

Investigation of Tautomeric Equilibria in Indazole Chemistry and its Influence on Reactivity and Selectivity

Indazoles, including this compound, can exist as two principal annular tautomers: the 1H- and 2H-forms. The position of the proton on one of the two nitrogen atoms significantly influences the molecule's physical properties and chemical reactivity.

| Tautomer | General Stability | Key Characteristics |

|---|---|---|

| 1H-Indazole | Generally more thermodynamically stable. nih.govbeilstein-journals.org | Resembles 1H-indole. researchgate.net The proton is on the nitrogen atom adjacent to the benzene ring. |

| 2H-Indazole | Generally less thermodynamically stable. nih.govbeilstein-journals.org | The proton is on the nitrogen atom further from the benzene ring. |

Computational studies have quantified the energy difference between these two forms. For the parent indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 4.5 to 15 kJ·mol⁻¹. wuxibiology.comnih.gov This inherent stability difference is a critical factor in reactions where equilibrium can be established. The substituents on the benzene ring—in this case, the iodo, methoxy (B1213986), and methyl groups—can modulate the relative stabilities of the tautomers through electronic and steric effects, although the 1H form is generally expected to predominate.

The tautomeric equilibrium directly impacts reactivity and selectivity. For instance, in alkylation reactions, the reaction can proceed from either the more abundant 1H-tautomer or the less abundant but potentially more nucleophilic 2H-tautomer. The final product distribution often depends on whether the reaction is under kinetic or thermodynamic control. nih.govbeilstein-journals.org

Analysis of N1 vs. N2 Selectivity in Indazole Alkylation and Functionalization Reactions

The presence of two nucleophilic nitrogen atoms in the indazole ring leads to the challenge of regioselectivity in N-functionalization reactions, resulting in either N1- or N2-substituted products. The outcome is highly dependent on the reaction conditions and the substitution pattern of the indazole.

Several factors influence this selectivity:

Substituents: The electronic properties of substituents on the indazole ring play a major role. Electron-withdrawing groups, particularly at the C7 position (such as the iodo group in the target molecule), have been shown to confer excellent N2 regioselectivity in alkylation reactions. nih.govbeilstein-journals.org

Reaction Conditions: The choice of base and solvent is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product, which is typically the thermodynamically more stable isomer. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions often show a preference for the N2 regioisomer. nih.govbeilstein-journals.org

Electrophile: The nature of the alkylating or acylating agent can also influence the N1:N2 ratio.

A recent study demonstrated that highly selective N2-alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com In contrast, a different methodology utilizing an aldehyde and a reducing agent under acidic conditions can provide highly selective N1-alkylation, driven by thermodynamic control where an initial, reversible N-functionalization is followed by an irreversible reduction. nih.gov The high selectivity is attributed to the reversibility of the initial addition, allowing for equilibration to the more stable N1-substituted intermediate before the final reduction step. nih.gov

| Condition/Factor | Favored Isomer | Rationale | Reference |

|---|---|---|---|

| NaH in THF | N1 | Thermodynamic control, leading to the more stable product. | nih.govbeilstein-journals.org |

| Mitsunobu Conditions | N2 | Kinetic control often favors the N2 product. | nih.govbeilstein-journals.org |

| C7 Electron-Withdrawing Group | N2 | Electronic effects influencing the nucleophilicity of the nitrogen atoms. | nih.govbeilstein-journals.org |

| Alkyl 2,2,2-trichloroacetimidates (acidic) | N2 | Mechanism involves nucleophilic displacement by the N2-nitrogen. | wuxibiology.com |

| Aldehyde/Reductive Amination (acidic) | N1 | Thermodynamic control through reversible intermediate formation. | nih.gov |

For this compound, the C7-iodo substituent would be expected to strongly direct functionalization towards the N2 position under many kinetically controlled conditions.

Role of Key Intermediates and Transition States in Indazole Synthetic Transformations

The mechanisms of indazole reactions are defined by the transient species formed along the reaction coordinate. In N-alkylation reactions, the deprotonated indazole anion is a key intermediate. The relative energies of the transition states for the attack of this ambident nucleophile on an electrophile determine the kinetic product ratio. wuxibiology.comnih.gov

In the reaction of indazoles with formaldehyde (B43269) under acidic conditions, protonated formaldehyde acts as the electrophile. nih.govacs.org The neutral indazole tautomer attacks the protonated formaldehyde to form a hemiaminal intermediate. nih.govacs.org These (1H-indazol-1-yl)methanol products can be isolated, but the reaction is often reversible, especially upon heating in water. nih.govacs.org

In a selective N1-alkylation process involving reductive amination, key proposed intermediates include the N1-enamine, N2-enamine, and various aminal pseudodimers. nih.gov Time-course studies and the independent synthesis of these potential intermediates have helped to elucidate the reaction pathway, confirming that the high selectivity arises from an equilibrium that favors the thermodynamically more stable N1-substituted enamine before the irreversible reduction step. nih.gov

Computational Chemistry Contributions to Mechanistic Understanding

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of indazoles. researchgate.net These theoretical calculations provide insights that are often difficult to obtain through experimental means alone.

Key contributions include:

Tautomer Stability: Quantum mechanical calculations have been used to determine the relative energies of the 1H- and 2H-indazole tautomers, confirming the greater stability of the 1H form. wuxibiology.comnih.gov For instance, B3LYP/6-311++G(d,p) level calculations indicated that the 1-substituted isomer of (indazol-1-yl)methanol was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org

Reaction Profiles: Energy profiles for N1 and N2 alkylation reactions have been calculated. These profiles map the energy changes as the reactants are converted to products through transition states, allowing for a direct comparison of the activation energy barriers for competing pathways. wuxibiology.com

Transition State Analysis: The geometries and energies of transition states have been modeled. For the N2-selective alkylation with a trichloroacetimidate, the energy difference between the N1 and N2 transition states was calculated to be 3.42 kcal/mol, which accounts for the experimentally observed high selectivity. wuxibiology.com

Mechanism Validation: Computational analysis has been used to support or refute proposed reaction mechanisms. In one study, initial calculations of activation energies for N1 and N2 alkylation contradicted experimental results, which led to a deeper investigation of the role of tautomerism in controlling the selectivity. wuxibiology.com In another, calculations supported a Lewis acid role for Cu(II) and a π-acid catalysis role for Ag(I) in two different cyclization pathways starting from the same substrate. pkusz.edu.cn

These computational approaches provide a quantitative framework for understanding reactivity and selectivity, guiding the development of new and more efficient synthetic methods for preparing specifically substituted indazoles like this compound.

Computational Chemistry Approaches in Research on 7 Iodo 6 Methoxy 4 Methyl 1h Indazole and Indazole Analogues

Application of Molecular Docking for Elucidating Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is widely used to study the interactions between a ligand, such as an indazole derivative, and its protein target. researchgate.netjocpr.com This technique allows for the virtual screening of large libraries of compounds and provides insights into the binding modes and affinities that govern molecular recognition. researchgate.net

Research on various indazole analogues has extensively used molecular docking to identify and optimize their interactions with therapeutic targets. For instance, docking studies on a series of 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB ID: 6FEW) were performed using AutoDock software. nih.govrsc.org The analysis revealed that specific derivatives exhibited high binding energies, indicating strong potential for inhibition. nih.govrsc.org The interactions were stabilized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site, such as ASP784, LYS655, MET699, and GLU672. nih.gov

Similarly, docking studies of arylsulphonyl indazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis, confirmed that these compounds can bind efficiently within the kinase pocket. nih.gov The stability of the ligand-protein complex was attributed to the formation of hydrogen bonds, π–π stacking, and π–cation interactions with residues like Ala866, Lys868, and Cys919. nih.gov These computational predictions are crucial for the rational design of new, more potent inhibitors based on the indazole scaffold.

Table 1: Molecular Docking Findings for Indazole Analogues Against Various Protein Targets

| Indazole Analogue Series | Protein Target (PDB ID) | Key Interacting Residues | Observed Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | ASP784, LYS655, MET699, GLU672, PHE762 | Up to -10.11 | nih.gov |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | Ala866, Lys868, Glu885, Thr916, Cys919, Phe918 | Interaction energies up to -19.20 | nih.gov |

| 1H-Indazole Analogues | Cyclooxygenase-2 (COX-2) (3NT1) | Phe381, Leu352, Val523, Ala527 | Up to -9.11 | researchgate.net |

| 1-Trityl-5-azaindazole Derivatives | MDM2-bind p53 | GLN72, HIS73 | -359.20 | jocpr.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed molecules. mdpi.com

For indazole derivatives, both 2D and 3D-QSAR studies have been successfully applied. A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model using the Multiple Linear Regression (MLR) method, which showed a high correlation coefficient (r²) of 0.9512 and strong predictive power. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by generating contour maps that visualize the impact of steric, electrostatic, and other fields on biological activity. nih.govrsc.org These maps are invaluable for guiding the structural modification of lead compounds to enhance their inhibitory potency. nih.gov

For example, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors helped to map the pharmacophoric features required for activity. nih.gov The steric and electrostatic contour maps provided a structural framework for designing new inhibitors with improved potency. nih.gov The statistical robustness of these models is typically validated using parameters like the cross-validated correlation coefficient (q²) and the predictive r² for an external test set. researchgate.netresearchgate.net

Table 2: Statistical Validation of QSAR Models for Indazole Derivatives

| Indazole Series Target | QSAR Method | Correlation Coefficient (r²) | Cross-Validation Coefficient (q²) | External Prediction (pred_r²) | Reference |

|---|---|---|---|---|---|

| TTK Inhibitors | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 | researchgate.net |

| TTK Inhibitors | 3D-QSAR (SW kNN) | - | 0.9132 | - | researchgate.net |

| SAH/MTAN Inhibitors | 2D-QSAR (GA-MLR) | 0.852 | - | 0.685 | nih.gov |

| Anti-Alzheimer Agents | 3D-QSAR (CoMFA) | - | 0.692 | 0.6885 | rsc.org |

| Anti-Alzheimer Agents | 3D-QSAR (CoMSIA) | - | 0.696 | 0.6887 | rsc.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govnih.gov For indazole analogues, DFT calculations provide fundamental insights into their chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net DFT studies on 3-carboxamide indazole derivatives calculated these energy gaps, identifying certain compounds as particularly stable or reactive. nih.govrsc.org Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. researchgate.net MEP analysis helps to predict the reactive sites of a molecule for nucleophilic and electrophilic attacks by mapping the electron density distribution. nih.govresearchgate.net Regions of negative potential (colored red) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov These calculations are crucial for understanding reaction mechanisms and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Table 3: DFT-Calculated Electronic Properties for a Series of Indazole Derivatives

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Derivative 8a | -6.34878 | -1.4283 | 4.92048 | nih.gov |

| Derivative 8c | -6.8823 | -2.45457 | 4.42773 | nih.gov |

| Derivative 8s | -6.34878 | -1.4283 | 4.92048 | nih.gov |

| Derivative 8v | -6.36687 | -3.59964 | 2.76723 | nih.gov |

| Derivative 8w | -5.08923 | -1.32435 | 3.76488 | nih.gov |

| Derivative 8y | -4.24305 | -1.00143 | 3.24162 | nih.gov |

Molecular Dynamics Simulations to Characterize Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, characterizing the conformational stability and binding dynamics of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment. researchgate.net

For indazole derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. nih.govnih.gov In a study of indazole derivatives as HIF-1α inhibitors, MD simulation of the most potent compound showed that it remained stable within the active site of the protein, confirming its good binding efficiency. nih.gov Similarly, MD simulations of 1H-indazole analogues targeting the COX-2 enzyme indicated that the lead compound was relatively stable in the enzyme's active site. researchgate.net These simulations provide crucial information on the flexibility of both the ligand and the protein, offering a more realistic understanding of the binding event and helping to confirm the viability of a potential drug candidate. rsc.org

Table 4: Summary of Molecular Dynamics (MD) Simulation Studies on Indazole Analogues

| System Studied | Simulation Goal | Key Finding | Reference |

|---|---|---|---|

| Indazole Derivative in HIF-1α | Assess binding stability | Compound was found to be quite stable in the active site. | nih.gov |

| 1H-Indazole Analogue in COX-2 | Assess binding stability | Test compound was relatively stable in the enzyme's active sites. | researchgate.net |

| Arylsulphonyl Indazoles in VEGFR2 | Analyze ligand-amino acid interactions | Poses can be stabilized by hydrogen bonds and other interactions. | nih.gov |

| Oxadiazole Derivatives in GSK-3β | Investigate bonding interactions and stability | Identified key residues for stable ligand binding. | rsc.org |

Predictive Modeling for Pharmacokinetic Attributes and Drug-Likeness

A significant cause of failure for drug candidates in late-stage clinical trials is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico predictive modeling of ADME properties and drug-likeness has become a critical step in early-phase drug discovery to identify and filter out compounds with unfavorable profiles. nih.govresearchgate.net

For indazole analogues, various computational tools like SwissADME and OSIRIS Property Explorer are used to predict these crucial attributes. researchgate.netresearchgate.net These programs calculate physicochemical properties such as molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), and evaluate them against established guidelines like Lipinski's Rule of Five. researchgate.netjaptronline.com Adherence to these rules suggests good oral bioavailability. japtronline.com Furthermore, these models can predict potential liabilities such as mutagenicity, tumorigenicity, and irritant effects. researchgate.net Bioactivity scores for common human targets like G-protein coupled receptors (GPCRs), ion channels, and kinases can also be estimated. researchgate.net This comprehensive in silico profiling allows researchers to prioritize compounds that not only have high potency but also possess favorable drug-like properties, increasing the probability of success in later developmental stages. researchgate.netresearchgate.net

Table 5: Predicted Drug-Likeness and ADME Properties for Novel Indazole Derivatives

| Compound Series | Prediction Tool/Method | Properties Assessed | Key Findings | Reference |

|---|---|---|---|---|

| Triazoles, Indazoles, Aminopyridines | Swiss-ADME | Synthetic Accessibility, Drug Likeliness | Synthetic routes were appropriate and compounds showed drug-like potential. | researchgate.net |

| Benzimidazole Derivatives | SwissADME, ProTOX II | Solubility, Plasma Protein Binding, BBB crossing, GI absorption | Ligands were moderately soluble; predicted to bind to plasma proteins. | mdpi.com |

| Indazole Derivatives | OSIRIS Property Explorer, Molinspiration | Toxicity Risks (mutagenicity, etc.), Drug-Likeness, Bioactivity Score | Several compounds showed good drug-likeness scores and no predicted toxicity risks. | researchgate.net |

| Benzimidazole-1,3,4-oxadiazole Derivatives | Molinspiration | Lipinski Rule of Five, Oral Bioavailability (mol log P) | All designed compounds adhered to Lipinski's rule, indicating good oral bioavailability. | japtronline.com |

Biological Activities and Pharmacological Potential of Indazole Scaffolds and Derivatives

Indazoles as Core Structures in Therapeutically Significant Agents

The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of synthetic compounds that have demonstrated a wide spectrum of pharmacological activities. The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse range of derivatives with tailored biological and therapeutic properties. biodeep.cn

Numerous indazole-based therapeutic agents have been developed and are either in clinical use or undergoing clinical trials for various diseases. The success of these agents highlights the importance of the indazole core in drug design and discovery. biodeep.cn Marketed drugs containing the indazole scaffold are used for a range of conditions, underscoring the therapeutic value of this heterocyclic system.

Evaluation of Diverse Biological Activities Associated with Indazole Derivatives

Research has consistently shown that derivatives of the indazole scaffold exhibit a broad array of biological activities. These activities are often attributed to the ability of the indazole ring to interact with various biological targets.

Anti-cancer and Anti-proliferative Activities

The anti-cancer potential of indazole derivatives is one of the most extensively studied areas. Several FDA-approved anti-cancer drugs, such as Pazopanib, Entrectinib, and Axitinib, feature an indazole core. These agents often function as kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation.

Indazole derivatives have been shown to inhibit various kinases, including fibroblast growth factor receptor (FGFR), polo-like kinase 4 (PLK4), and others, which are crucial for cancer cell survival and progression. Research has also demonstrated that some indazole compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives have shown potent growth inhibitory activity against breast cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. The anti-proliferative effects of these compounds make them promising candidates for the development of new anti-cancer therapies.

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives have also been recognized for their significant anti-inflammatory and immunomodulatory properties. The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole structure, is used to alleviate pain and inflammation.

The anti-inflammatory mechanisms of indazole compounds can involve the inhibition of various inflammatory mediators and pathways. biodeep.cn Their potential to modulate the immune response has led to investigations into their use for inflammatory and autoimmune disorders.

Anti-microbial (Antibacterial, Antifungal) Properties

The indazole scaffold has been identified as a promising framework for the development of new anti-microbial agents. Various synthetic indazole derivatives have demonstrated activity against a range of bacteria and fungi. The search for novel antibiotics and antifungals is critical due to the rise of drug-resistant pathogens, and indazole compounds represent a valuable class of molecules in this endeavor.

Anti-viral (e.g., Anti-HIV) Activities

Certain indazole derivatives have been evaluated for their anti-viral activity, including against the human immunodeficiency virus (HIV). The development of new anti-HIV agents with novel mechanisms of action is an ongoing area of research, and the indazole scaffold has been explored for its potential to inhibit viral replication.

Antiarrhythmic and Cardiovascular Applications

The therapeutic potential of indazole derivatives extends to the cardiovascular system. Some compounds have been investigated for their antiarrhythmic properties, suggesting their potential utility in managing cardiac rhythm disorders. The diverse pharmacological profile of the indazole scaffold continues to make it an attractive target for the discovery of new cardiovascular drugs.

Central Nervous System Modulation and Neurological Applications

Indazole derivatives have emerged as significant modulators of the central nervous system (CNS), showing promise in the treatment of various neurological and psychiatric conditions. Their ability to interact with key neural targets has led to the investigation of their potential as analgesics, inhibitors of c-Jun N-terminal kinase 3 (JNK3), and as therapeutic agents for neurodegenerative diseases.

Analgesic Properties

The indazole nucleus is a core component of several compounds exhibiting potent analgesic and anti-inflammatory properties. Research has shown that certain indazole derivatives can effectively alleviate pain, in some cases through mechanisms involving the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory cytokines like IL-1β and TNF-α. nih.gov For instance, indazole itself has been shown to significantly reduce carrageenan-induced paw edema in a dose-dependent manner, with a 100 mg/kg dose achieving a 61.03% inhibition of inflammation. nih.gov Furthermore, some derivatives have demonstrated analgesic potency comparable to standard drugs like analgin. nih.gov The selective inhibition of neuronal nitric oxide synthase (nNOS) by compounds such as 7-nitro-indazole has also been linked to their effects on pain perception and anesthesia. mdpi.comgoogle.com

JNK3 Inhibition and Neurodegenerative Diseases

The c-Jun N-terminal kinases (JNKs) are crucial mediators in the pathogenesis of various diseases, with the JNK3 isoform being predominantly expressed in the brain. rsc.org This localization makes JNK3 a key therapeutic target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. rsc.orgnih.gov An indazole/aza-indazole scaffold has been identified as a novel chemotype for potent and selective JNK3 inhibition. benthamdirect.comnih.govnih.gov

Extensive structure-activity relationship (SAR) studies have led to the development of indazole derivatives with high oral bioavailability and significant brain penetration. benthamdirect.comnih.govnih.gov One notable lead compound, an N-aromatic-substituted indazole derivative, exhibited a JNK3 inhibitory concentration (IC50) of 0.005 μM and demonstrated high selectivity for JNK3 and JNK2 over a panel of 374 kinases. benthamdirect.comnih.govnih.gov Docking-based virtual screening has also identified indazole chemotypes with excellent JNK3 inhibitory activity (IC50 = 85.21 nM) and over 100-fold isoform selectivity against JNK1/2. rsc.orgresearchgate.net These selective inhibitors have shown neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, highlighting their potential as therapeutic agents. rsc.orgresearchgate.net

In the context of Alzheimer's disease, 5-substituted indazole derivatives have been developed as multi-target agents, simultaneously inhibiting cholinesterases (AChE/BuChE) and β-secretase 1 (BACE1). nih.gov Some of these derivatives also exhibit anti-inflammatory and neuroprotective properties against amyloid-β (Aβ)-induced cell death in human neuroblastoma cells. nih.gov

Table 1: Selected Indazole Derivatives with JNK3 Inhibitory Activity

| Compound Type | JNK3 IC50 | Key Findings | Reference(s) |

|---|---|---|---|

| N-Aromatic-Substituted Indazole | 0.005 μM | Potent, selective, orally bioavailable, and brain penetrant. | benthamdirect.comnih.govnih.gov |

| Indazole Chemotype | 85.21 nM | Over 100-fold selectivity for JNK3 over JNK1/2; neuroprotective in Parkinson's models. | rsc.orgresearchgate.net |

| 5-Substituted Indazole | Not specified | Multi-target inhibitor of AChE/BuChE and BACE1 with neuroprotective effects. | nih.gov |

Enzymatic Target Modulation by Indazole Derivatives

The versatility of the indazole scaffold allows for its interaction with a wide array of enzymatic targets, making it a valuable framework for the design of specific enzyme inhibitors. These inhibitors have significant potential in cancer therapy and the treatment of inflammatory diseases.

Tyrosine Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of various tyrosine kinases, which are critical regulators of cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Several indazole-based compounds have been identified as potent VEGFR-2 inhibitors. researchgate.netnih.gov For example, one study reported an indazole derivative with a VEGFR-2 IC50 of 1.24 nM, which also demonstrated significant anti-angiogenic activity in a zebrafish model. nih.gov The substitution pattern on the indazole ring has been shown to be crucial for activity, with certain hydrophobic and methoxy (B1213986) groups enhancing potency. nih.gov

FGFRs: Fibroblast growth factor receptors (FGFRs) are another family of tyrosine kinases implicated in various cancers. nih.govbenthamdirect.com Virtual screening and subsequent in vitro testing have identified indazole derivatives as inhibitors of FGFR1, with the most active compound showing an IC50 value of 100 nM. benthamdirect.com Fragment-led de novo design has also yielded indazole-containing fragments that inhibit FGFR1–3 in the micromolar range with high ligand efficiency. nih.govnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. researchgate.netresearchgate.net Indazole-based covalent inhibitors have been designed to target drug-resistant EGFR mutants, such as the L858R/T790M double mutant found in non-small cell lung cancer. researchgate.netacs.org

TTK: Tyrosine threonine kinase (TTK), a dual-specificity kinase, is overexpressed in several cancers. nih.govnih.gov Indazole-5-carboxamide derivatives have been developed as potent TTK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govebi.ac.ukacs.org

Table 2: Indazole Derivatives as Tyrosine Kinase Inhibitors

| Target Kinase | Example Derivative Type | IC50 Value | Key Findings | Reference(s) |

|---|---|---|---|---|

| VEGFR-2 | Indazole scaffold | 1.24 nM | Potent inhibition and anti-angiogenic properties. | nih.gov |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | 100 nM | Identified through virtual screening. | benthamdirect.com |

| EGFR (L858R/T790M) | Indazole-based covalent inhibitors | Not specified | Designed to overcome drug resistance. | researchgate.netacs.org |

| TTK | 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | 2.9 nM | Potent and selective inhibition. | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov Their abnormal function is linked to the development of tumors, making them a key target for cancer therapy. nih.gov In-silico drug discovery approaches have identified indazole derivatives as potential HDAC inhibitors for breast cancer. nih.gov Novel N-hydroxypropenamides bearing indazole moieties have been synthesized and shown to be potent HDAC inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against HDAC1, HDAC2, and HDAC8. rsc.orgnih.gov These compounds were found to up-regulate the levels of acetylated α-tubulin and histone H3, arrest the cell cycle, and promote apoptosis in cancer cells. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer, promoting cell growth and survival. nih.govnih.gov Indazole derivatives have been investigated as PI3K inhibitors. nih.govacs.org Optimization of an indazole lead compound led to the discovery of clinical candidates for the treatment of respiratory diseases via inhalation, which were highly selective for the PI3Kδ isoform. acs.org Additionally, a series of 3-amino-1H-indazole derivatives have been synthesized and shown to exhibit broad-spectrum antiproliferative activity against various cancer cell lines by targeting the PI3K/AKT/mTOR pathway. nih.gov

Human Neutrophil Elastase (HNE) Inhibition

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes, particularly in the respiratory system. nih.govnih.gov Uncontrolled HNE activity can lead to tissue damage. nih.gov Indazole-based compounds have been developed as potent HNE inhibitors. nih.govnih.gov A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives were found to be potent HNE inhibitors with Ki values in the low nanomolar range (6–35 nM). nih.gov Further optimization of N-benzoylindazole derivatives has also yielded highly potent and selective HNE inhibitors with IC50 values as low as 7 nM. nih.gov

Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a key target in cancer immunotherapy. nih.govnih.govnih.gov By catalyzing the degradation of tryptophan, IDO1 creates a tumor microenvironment that is hostile to T-cells. google.com Efforts have been made to develop indazole derivatives as IDO1 inhibitors to enhance the anti-tumor immune response. nih.gov While specific indazole-based IDO1 inhibitors are under investigation, the broader class of IDO1 inhibitors has been a major focus in oncology research. nih.govnih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activity Modulation

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival. Its dysregulation is frequently observed in various cancers, making it a key target for therapeutic intervention. Indazole derivatives have emerged as a promising class of kinase inhibitors, with some demonstrating activity against the ERK1/2 pathway. rsc.org

Research has shown that certain indazole-containing compounds can effectively inhibit ERK1/2 signaling. For instance, a study on pancreatic cancer revealed that an ERK1/2 inhibitor suppressed the epithelial-mesenchymal transition (EMT) in cancer cells and modulated the tumor microenvironment by affecting cancer-associated pancreatic stellate cells. While the specific indazole derivative used in this study is not "7-Iodo-6-methoxy-4-methyl-1H-indazole," it highlights the potential of the indazole scaffold to target the ERK pathway.

The general mechanism of action for kinase inhibitors often involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing phosphorylation and activation of downstream targets. The diverse substitutions possible on the indazole ring allow for the fine-tuning of potency and selectivity against specific kinases.

| Indazole Derivative Class | Biological Effect | Therapeutic Potential |

| General Indazole-based Kinase Inhibitors | Inhibition of ERK1/2 phosphorylation | Cancer Therapy |

| Polycyclic Indazole Derivatives | Potential as ERK inhibitors | Cancer Therapy |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Studies have explored the potential of indazole derivatives as inhibitors of carbonic anhydrases. For example, research has been conducted on sulfonamide-based indole-1,2,3-triazole chalcone (B49325) hybrids as carbonic anhydrase inhibitors, with some compounds showing potent inhibition of the human CA I isoform. While not directly indazole derivatives, this research into related nitrogen-containing heterocyclic compounds suggests that the indazole scaffold could also be functionalized to target CAs. The primary interaction for many CA inhibitors is the coordination of a zinc-binding group, often a sulfonamide, to the zinc ion in the enzyme's active site. The indazole core could serve as a scaffold to correctly position such a group and achieve potent and selective inhibition.

| Compound Class | Target Enzyme | Inhibitory Activity |

| Sulfonamide-based hybrids | Human Carbonic Anhydrase I | Nanomolar range |

| Indazole-based compounds | Potential for CA inhibition | Under investigation |

JNK3 Inhibition

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It plays a crucial role in neuronal apoptosis and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Consequently, selective JNK3 inhibitors are of significant interest as potential neuroprotective agents.

The indazole scaffold has been successfully utilized to develop potent and selective JNK3 inhibitors. Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the indazole ring and its substituents can lead to compounds with high affinity and selectivity for JNK3 over other kinases. For example, the development of a 6-anilino indazole scaffold led to inhibitors with good brain penetration. Further optimization of an aminopyrazole-based scaffold, which shares structural similarities with indazoles, has also yielded highly potent and isoform-selective JNK3 inhibitors. These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase.

| Indazole Scaffold Type | Key Features | Reported Activity |

| 6-Anilino Indazole | Good brain penetration | Lead for JNK3 selectivity |

| Thiophene-Indazole | Enhanced bioavailability | Selective for JNK3 |

| Aminopyrazole-based | High isoform selectivity | >50-fold selectivity over JNK1 |

Cannabinoid (CB1) Receptor Binding Activity

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is primarily found in the central nervous system and is a key component of the endocannabinoid system. It is involved in regulating a variety of physiological processes, including pain, appetite, and mood. Modulators of the CB1 receptor have therapeutic potential for a range of conditions.

Indazole derivatives have been identified as a significant class of synthetic cannabinoid receptor agonists. Structure-activity relationship studies have revealed that the indazole core is a crucial element for high-affinity binding to the CB1 receptor. Halogenation of the indazole core has been shown to influence the potency of these compounds. For instance, a systematic study of halogenated indazole synthetic cannabinoid receptor agonists found that fluorinated analogs often exhibited the lowest EC50 values, indicating high potency. The nature of the substituent at the 1-position of the indazole ring also plays a critical role in determining the agonist activity.

| Indazole Derivative Type | Structural Feature | CB1 Receptor Activity |

| Halogenated Indazoles | Fluorine at position 5 | Low EC50 values (high potency) |

| 1-Alkyl Indazoles | Varies | High agonist activity with nanomolar potencies |

Cellular and In Vivo Biological Evaluation Strategies for Indazole Compounds

The preclinical evaluation of indazole compounds involves a combination of cellular (in vitro) and animal (in vivo) models to assess their biological activity, potency, and potential therapeutic efficacy.

Cellular Evaluation Strategies:

Cell-based assays are fundamental for the initial screening and characterization of indazole derivatives. These assays provide insights into the compound's mechanism of action at a cellular level.

Antiproliferative and Cytotoxicity Assays: The MTT assay is commonly used to evaluate the effect of compounds on cell viability and proliferation. Cancer cell lines relevant to the therapeutic target are treated with varying concentrations of the indazole derivative to determine the IC50 (half-maximal inhibitory concentration).

Kinase Activity Assays: For indazole derivatives designed as kinase inhibitors, various cell-based assays can be employed. These include measuring the phosphorylation status of the target kinase or its downstream substrates via Western blotting or ELISA. Reporter gene assays can also be used to assess the activity of signaling pathways regulated by the target kinase.

Apoptosis Assays: To determine if a compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry are utilized. This can be complemented by measuring the levels of key apoptosis-related proteins like caspases and members of the Bcl-2 family.

Cell Migration and Invasion Assays: The wound-healing assay and Transwell invasion assay are used to assess the effect of indazole compounds on the migratory and invasive potential of cancer cells, which are crucial aspects of metastasis.

In Vivo Biological Evaluation Strategies:

Xenograft Models: In cancer research, human tumor cells are often implanted into immunodeficient mice (e.g., nude or SCID mice) to create xenograft models. These models are used to evaluate the anti-tumor efficacy of indazole derivatives by monitoring tumor growth over time.

Syngeneic Models: For studying the interaction of a compound with the immune system, syngeneic models are employed. In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the evaluation of immunomodulatory effects of the indazole compounds.

Inflammation Models: To assess the anti-inflammatory activity of indazole derivatives, models such as the carrageenan-induced paw edema model in rats are used. The reduction in paw swelling following compound administration is a measure of its anti-inflammatory effect.

Pharmacokinetic Studies: These studies are conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the indazole compound. This information is crucial for understanding its bioavailability and for designing appropriate dosing regimens for further studies.

Structure Activity Relationship Sar Studies of 7 Iodo 6 Methoxy 4 Methyl 1h Indazole and Its Analogues

Impact of Substituents at the 7-Position (Iodine) on Biological Efficacy and Reactivity

The substituent at the 7-position of the indazole ring plays a significant role in both the molecule's reactivity and its interaction with biological targets. The presence of an iodine atom at this position offers distinct chemical properties that can be leveraged in drug design.

Biological Efficacy: Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction with backbone carbonyls or other electron-rich atoms in a protein's binding pocket. acs.org This interaction can significantly enhance binding affinity and selectivity. For instance, in studies of serotonin (B10506) receptor ligands, halogenated substrates have been shown to form halogen bonds within the receptor's orthosteric pocket, contributing to their binding profile. nih.govacs.org Furthermore, the introduction of substituents on the benzene (B151609) portion of the indazole ring, such as at the 7-position, has been shown to be critical for activity in various contexts, including the development of anticancer agents. nih.gov

Reactivity: From a synthetic standpoint, a 7-iodo substituent is highly valuable. It serves as a versatile chemical handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the divergent synthesis of diverse libraries of 7-substituted indazole analogues, which is essential for exploring the chemical space around a lead compound to optimize its potency and pharmacokinetic properties. The synthesis of building blocks like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole highlights their importance as potent precursors for creating more complex derivatives.

The table below illustrates how different substituents at various positions on the indazole ring, including halogens, can influence inhibitory activity against specific kinases.

Table 1: Influence of Indazole Ring Substituents on Kinase Inhibition

| Compound | Substituent(s) | Target Kinase | Activity (IC₅₀) |

|---|---|---|---|

| Analogue 1 | 6-F | FGFR1 | < 4.1 nM |

| Analogue 2 | 6-F | FGFR2 | 2.0 nM |

| Analogue 3 | 3-Iodo | - | Building block |

| Analogue 4 | 3-Bromo, 7-Iodo | - | Building block |

Data sourced from multiple studies for comparative purposes. nih.govnih.gov

Role of the Methoxy (B1213986) Group at the 6-Position in Modulating Activity and Selectivity

The methoxy group at the 6-position is an electron-donating group and a hydrogen bond acceptor, which can profoundly influence the electronic properties of the indazole ring system and establish specific interactions with target proteins. nih.gov

The impact of a methoxy group is highly context-dependent. In a series of N-substituted prolinamido indazole derivatives developed as Rho-kinase (ROCK) inhibitors, the biological activity was found to be sensitive to the substituent on the benzene ring. nih.gov The observed order of activity was CH₃ > H > Br > OCH₃ > F > NO₂, CN, indicating that in this particular scaffold, a 6-methoxy group was less favorable than smaller or less polar groups. nih.gov

Conversely, in the development of GSK-3 inhibitors, methoxy substitution on the indazole ring was found to be crucial for high potency. nih.gov An analogue with a 5-methoxy group (IC₅₀ = 0.35 µM) was significantly more potent than the corresponding 5-methyl derivative (IC₅₀ = 1.7 µM). nih.gov This highlights that the electronic and steric contributions of the methoxy group can be beneficial, likely by engaging in favorable interactions within the hydrophobic and hydrogen-bonding landscape of the kinase's ATP-binding site. nih.gov Additionally, studies on 1H-indazole derivatives with substituents at both the 4- and 6-positions have demonstrated that these positions are critical for modulating activity against enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.gov

Table 2: Effect of Methoxy Substitution on Kinase Inhibitory Activity

| Compound Series | R Group at Indazole Ring | Target Kinase | Activity (IC₅₀) |

|---|---|---|---|

| ROCK Inhibitors | -OCH₃ | ROCK I | Less active than -CH₃ or -H |

| ROCK Inhibitors | -CH₃ | ROCK I | More active than -OCH₃ |

| GSK-3 Inhibitors | 5-OCH₃ | GSK-3β | 0.35 µM |

| GSK-3 Inhibitors | 5-CH₃ | GSK-3β | 1.7 µM |

Data compiled from various SAR studies. nih.govsemanticscholar.org

Influence of Methyl Substitution at the 4-Position on Pharmacological Profiles

A methyl group at the 4-position of the indazole scaffold introduces a small, lipophilic substituent that can influence the compound's pharmacological profile through several mechanisms. Its steric bulk can occupy small hydrophobic pockets within a target's binding site, potentially enhancing potency and selectivity.

Effects of N-Substitution on Indazole Scaffold Activity and Selectivity

The indazole scaffold possesses two nitrogen atoms (N-1 and N-2) that can be substituted, and the resulting regioisomers often exhibit distinct biological and pharmacological properties. nih.gov The regioselective alkylation of the indazole ring is a critical consideration in synthesis, as the biological activity can be highly dependent on whether the substituent is at the N-1 or N-2 position. nih.govnih.govresearchgate.net

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, reaction conditions can be tuned to favor the formation of either the N-1 (thermodynamic) or N-2 (kinetic) product. nih.govwuxibiology.com This control is vital because the orientation of the N-substituent dictates how the rest of the molecule is presented to the target protein.

Table 3: Comparison of Biological Activity of N-1 vs. N-2 Substituted Indazoles

| Compound Series | Position of Key Group | Target | Finding |

|---|---|---|---|

| FGFR1 Inhibitors | N-2 | FGFR1 | N-2 substitution was important for activity. |

| CRAC Channel Blockers | N-1 (unsubstituted) | CRAC Channel | N-H was critical; reverse isomer was inactive. |

| JNK3 Inhibitors | N-1 (aromatic sub.) | JNK3 | Led to potent, brain-penetrant inhibitors. |

Information sourced from multiple SAR studies. nih.govnih.govnih.gov

Systematic Modification of the Indazole Ring System for Enhanced Potency and Target Specificity

Systematic modification is the cornerstone of medicinal chemistry, involving the iterative synthesis and testing of analogues to build a comprehensive SAR profile. For the indazole scaffold, this involves modifying substituents at all available positions (the benzene ring, the pyrazole (B372694) ring, and the nitrogen atoms) to optimize interactions with a biological target.

Numerous studies demonstrate the power of this approach. In the development of Akt inhibitors, a series of heteroaryl-pyridine indazoles were synthesized, leading to the discovery of an analogue with a potent Kᵢ of 0.16 nM. nih.gov For FGFR1 inhibitors, systematic exploration of substituents on a phenyl ring attached to the indazole led to a significant enhancement in potency; replacing a 3-methoxyphenyl (B12655295) group (IC₅₀ = 15 nM) with a 3-isopropoxyphenyl group improved activity (IC₅₀ = 9.8 nM), and adding a fluorine atom yielded a highly potent compound (IC₅₀ = 5.5 nM). nih.gov

Similarly, anticancer agents based on an indazole-diarylurea scaffold were optimized, resulting in a compound with an IC₅₀ of 1.0 µM against the HCT-116 cell line. nih.gov These examples show that systematic modification of side chains, core substituents, and appended ring systems is a proven strategy for enhancing the potency and selectivity of indazole-based compounds against a wide range of targets, including various kinases and cancer cell lines. nih.govrsc.orgrsc.org

Table 4: Example of Systematic Modification for FGFR1 Inhibitors

| Base Scaffold | Modification on Phenyl Ring | FGFR1 Activity (IC₅₀) |

|---|---|---|

| Indazole Derivative | 3-methoxyphenyl | 15 nM |

| Indazole Derivative | 3-ethoxyphenyl | 13.2 nM |

| Indazole Derivative | 3-isopropoxyphenyl | 9.8 nM |

Data from a study on FGFR1 inhibitors. nih.gov

Rational Design Principles Derived from Comprehensive SAR Analyses

Comprehensive SAR analyses provide the foundation for rational drug design, enabling chemists to move beyond random screening and toward the deliberate creation of molecules with desired properties. nih.gov Several key design principles have emerged from the study of indazole-based inhibitors.

Scaffold as a Hinge-Binder: The indazole core frequently serves as a hinge-binding motif in protein kinases. mdpi.com The N-H and N-2 atoms can form critical hydrogen bonds with backbone atoms in the hinge region of the kinase's ATP-binding pocket (e.g., Cys919 in VEGFR2), anchoring the inhibitor in a favorable orientation. nih.govmdpi.com

Exploitation of Hydrophobic Pockets: Substituents on the indazole ring are designed to occupy specific hydrophobic pockets to increase affinity and selectivity. For example, SAR studies on BET bromodomain inhibitors showed that targeting the "WPF" hydrophobic pocket was an effective strategy for improving binding affinity.

Bioisosteric Replacement: The indazole ring is often employed as a bioisostere for other aromatic systems, most notably indole. nih.gov This substitution can maintain or improve biological activity while enhancing metabolic stability, plasma clearance, and oral bioavailability. nih.gov

Structure-Based Design: Modern drug design heavily relies on computational tools. Molecular docking and molecular dynamics (MD) simulations are used to predict how indazole analogues will bind to their targets, guiding the synthesis of the most promising compounds. nih.govmdpi.com Co-crystal structures of inhibitors bound to their target proteins provide invaluable, high-resolution information that directs further optimization, as seen in the development of highly selective JNK3 inhibitors. nih.gov

By integrating these principles, researchers can systematically and rationally modify the 7-iodo-6-methoxy-4-methyl-1H-indazole scaffold and its analogues to develop novel therapeutics with enhanced potency, selectivity, and drug-like properties.

Synthetic Exploration and Biological Assessment of Novel Derivatives of 7 Iodo 6 Methoxy 4 Methyl 1h Indazole

Design and Synthesis of Novel Scaffolds Incorporating the 7-Iodo-6-methoxy-4-methyl-1H-indazole Moiety

The strategic design of novel scaffolds based on the this compound moiety is predicated on its potential for creating diverse chemical libraries for biological screening. The core concept involves utilizing the inherent reactivity of the C-I bond to build a portfolio of derivatives with varied physicochemical properties. The design rationale focuses on exploring the chemical space around the indazole core to identify key structural features that impart potent and selective biological activity, particularly as kinase inhibitors, a class of drugs where the indazole motif is highly prevalent. rsc.orgchim.itrsc.org

The synthesis of the parent scaffold, while not extensively detailed in readily available literature, can be postulated through established methods for constructing substituted indazoles, such as the cyclization of appropriately substituted anilines or o-toluidines. acs.org Once obtained, this scaffold serves as a foundational building block. The primary design strategy involves the systematic introduction of various substituents at the 7-position. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic systems, designed to probe specific pockets within a biological target's binding site. The methyl and methoxy (B1213986) groups are generally kept constant initially to provide a consistent base structure for evaluating the impact of modifications at the 7-position and the N-1 position of the indazole ring. This approach allows for the generation of a focused library of compounds, enabling a systematic investigation of structure-activity relationships (SAR). rsc.org

Functionalization and Derivatization Strategies at Various Positions of the Indazole Ring for Diversification

The this compound scaffold is primed for extensive diversification, primarily through palladium-catalyzed cross-coupling reactions at the C-7 position. The electron-rich nature of the indazole ring and the presence of the reactive iodo-substituent make it an ideal substrate for these transformations.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the 7-iodoindazole with a wide array of aryl and heteroaryl boronic acids or esters. nih.govrsc.org This allows for the introduction of diverse aromatic systems, which can modulate the compound's properties, such as solubility, and introduce new interactions with biological targets. The synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been successfully achieved using this method. ias.ac.in

Heck Coupling: The Heck reaction enables the vinylation of the C-7 position by reacting the iodoindazole with various alkenes. mdpi.comorganic-chemistry.org This introduces unsaturated linkers and functional groups, providing access to different molecular geometries and potential covalent binding opportunities. This methodology has been effectively applied to halo-indoles and unprotected halo-tryptophans under aqueous conditions. nih.gov

Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, as well as various N-heterocycles, at the 7-position. wikipedia.orgbeilstein-journals.org This is particularly valuable for installing groups that can act as hydrogen bond donors or acceptors, which are crucial for molecular recognition. Specific ligands like tBuXphos have been shown to be effective for the amination of iodoindazoles. libretexts.org

N-1 Alkylation and Arylation: The nitrogen at the N-1 position of the indazole ring is another key site for functionalization. It can be readily alkylated or arylated using various electrophiles under basic conditions to explore how substitution at this vector impacts biological activity. mdpi.com

The following table illustrates potential derivatives synthesized from this compound using these methods.

| Starting Material | Reaction Type | Coupling Partner | Hypothetical Product |

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | 6-Methoxy-4-methyl-7-phenyl-1H-indazole |

| This compound | Suzuki-Miyaura Coupling | Pyridine-4-boronic acid | 6-Methoxy-4-methyl-7-(pyridin-4-yl)-1H-indazole |

| This compound | Heck Coupling | n-Butyl acrylate | Butyl (E)-3-(6-methoxy-4-methyl-1H-indazol-7-yl)acrylate |

| This compound | Buchwald-Hartwig Amination | Morpholine (B109124) | 7-(Morpholin-4-yl)-6-methoxy-4-methyl-1H-indazole |

| This compound | N-Alkylation | Methyl iodide | 7-Iodo-6-methoxy-1,4-dimethyl-1H-indazole |

Development of Hybrid Molecules Combining Indazole with Other Bioactive Heterocycles

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to create compounds with enhanced affinity, improved selectivity, or a dual mode of action. lew.ronih.gov The this compound core is an excellent platform for creating hybrid molecules by linking it to other heterocycles known for their biological relevance, such as piperazine (B1678402), morpholine, or pyridine (B92270).

Indazole-Piperazine Hybrids: The piperazine ring is a common feature in many approved drugs and is valued for its ability to improve pharmacokinetic properties. researchgate.net It can be incorporated into the indazole scaffold in several ways. A piperazine moiety can be directly attached to the C-7 position via Buchwald-Hartwig amination. Alternatively, a substituted phenylpiperazine fragment can be introduced at C-7 using a Suzuki coupling with a corresponding boronic acid derivative. These hybrids are of significant interest as potential anticancer agents. lew.ro

Indazole-Morpholine Hybrids: Similar to piperazine, the morpholine ring can impart favorable properties. A heterocyclic merging approach has been reported to construct novel indazolo-morpholines from chiral amino alcohols. nih.gov This involves a multi-step sequence culminating in a Michael addition to form the fused heterocyclic system. Such strategies can generate stereochemically diverse libraries for biological evaluation. nih.gov

Indazole-Pyridine Hybrids: Pyridine is another key heterocycle found in many kinase inhibitors. Introducing a pyridine ring at the C-7 position via Suzuki coupling can create crucial hydrogen bonding interactions within the ATP binding site of kinases, potentially enhancing potency and selectivity. ias.ac.in

The synthesis of these hybrid molecules leverages the functionalization strategies discussed previously, allowing for the creation of complex and diverse molecular architectures designed for specific biological applications.

Comparative Biological Evaluation of Newly Synthesized Derivatives

Following the synthesis of a library of novel derivatives, a systematic biological evaluation is essential to identify lead compounds and establish structure-activity relationships (SAR). Given the established role of indazoles as kinase inhibitors, a primary screening campaign would typically involve assessing the compounds' inhibitory activity against a panel of protein kinases implicated in diseases like cancer. rsc.orgnih.govnih.gov

The evaluation process involves:

Primary Screening: The synthesized compounds are tested at a single, high concentration against a panel of selected kinases (e.g., FGFR, VEGFR, ALK) to identify initial "hits." rsc.org

Dose-Response Analysis: Hits from the primary screen are then evaluated in dose-response assays to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.

Selectivity Profiling: Potent compounds are further tested against a broader panel of kinases to assess their selectivity. High selectivity is often desirable to minimize off-target effects.

Cell-Based Assays: The most promising compounds are advanced to cell-based assays to evaluate their ability to inhibit cell proliferation, induce apoptosis, and modulate signaling pathways in relevant cancer cell lines. rsc.org

The data gathered from these assays are crucial for building a comprehensive SAR profile. For example, comparing the IC50 values of different C-7 substituted analogs can reveal which functional groups are most favorable for activity. The hypothetical data below illustrates how such a comparison might look for a series of derivatives targeting a specific kinase.

| Compound ID | C-7 Substituent | N-1 Substituent | Kinase IC50 (nM) |

| A-1 | -I (Parent) | -H | >10000 |

| A-2 | -Phenyl | -H | 850 |

| A-3 | -4-Fluorophenyl | -H | 420 |

| A-4 | -Pyridin-4-yl | -H | 95 |

| A-5 | -Morpholin-4-yl | -H | 1500 |

| A-6 | -Pyridin-4-yl | -CH3 | 75 |

This comparative analysis guides the next round of drug design, allowing chemists to refine the scaffold to maximize potency and selectivity, ultimately leading to the identification of a preclinical candidate. nih.gov

The Evolving Landscape of Indazole Chemistry: Future Directions and Emerging Research

The indazole scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry and drug discovery. Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities. While specific research on the compound this compound is not extensively available in public literature, the broader field of indazole chemistry is rich with innovation and potential. This article explores the future directions and emerging research avenues for indazole chemistry, focusing on advancements in synthesis, therapeutic applications, and the integration of cutting-edge technologies.

常见问题

Q. What are the recommended synthetic routes for 7-Iodo-6-methoxy-4-methyl-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves alkylation using sodium hexamethyldisilazane in tetrahydrofuran under reflux, yielding ~44%, followed by saponification with NaOH (53% yield) . Optimize solvent choice (e.g., DMSO for Cu-catalyzed reactions) and temperature to minimize byproducts. Use TLC or HPLC to monitor reaction progress. Lower yields in alkylation may stem from steric hindrance; consider alternative catalysts like Pd or Ni for improved efficiency .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- XRD : Resolve bond lengths and angles (e.g., C–I bond ~2.09 Å) to confirm iodination and methoxy positioning .

- NMR : Use H NMR to identify methyl (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups, and C NMR to verify indazole ring substitution patterns .

- HRMS : Confirm molecular weight (expected [M+H]: calc. 303.02) to rule out halogen loss during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?

- Methodological Answer :

- Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks, particularly for overlapping methoxy and methyl signals .

- Compare XRD data with computational models (DFT or molecular dynamics) to identify discrepancies in hydrogen bonding or lattice packing .

- Replicate synthesis under inert conditions to rule out oxidative degradation, which may alter spectral profiles .

Q. What statistical experimental design (DoE) methods are suitable for optimizing synthesis or bioactivity assays?

- Methodological Answer :

- Factorial Design : Vary factors like catalyst loading, temperature, and solvent polarity to identify interactions affecting yield. For example, a 2 factorial design can reduce experiments by 50% while capturing critical parameter effects .

- Response Surface Methodology (RSM) : Optimize reaction time and reagent ratios for maximal bioactivity in cell-based assays (e.g., IC determination) .

- Use software like JMP or Minitab for data analysis to generate predictive models .

Q. How can researchers assess the environmental impact or degradation pathways of this compound?

- Methodological Answer :

- Conduct photodegradation studies under UV light (λ = 254 nm) in aqueous solutions to identify breakdown products via LC-MS .

- Use QSAR models to predict toxicity endpoints (e.g., EC for aquatic organisms) based on halogen and methoxy substituents .

- Analyze soil adsorption coefficients (K) to evaluate persistence in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。